molecular formula C16H17NO B8496531 N-benzyl-N-(3,5-dimethylphenyl)formamide

N-benzyl-N-(3,5-dimethylphenyl)formamide

Cat. No.: B8496531
M. Wt: 239.31 g/mol
InChI Key: POLXLIQEVDRPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-(3,5-dimethylphenyl)formamide (CAS RN: 360044-98-0) is a formamide derivative with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.317 g/mol . It exists as a yellow to pale yellow or colorless liquid at room temperature and is intended for laboratory use in synthetic chemistry. The compound features a benzyl group and a 3,5-dimethylphenyl substituent attached to a formamide core, which confers unique steric and electronic properties. Its storage requires an inert atmosphere at 20–22°C to maintain stability .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-benzyl-N-(3,5-dimethylphenyl)formamide

InChI

InChI=1S/C16H17NO/c1-13-8-14(2)10-16(9-13)17(12-18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3

InChI Key

POLXLIQEVDRPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC=CC=C2)C=O)C

Origin of Product

United States

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)Formamide (Compound 3r)

  • Structure : Lacks the benzyl group but retains the 3,5-dimethylphenyl and formamide moieties.
  • Synthesis : Synthesized via zinc-catalyzed N-formylation of 3,5-dimethylaniline, yielding 83% under mild conditions .
  • Key Properties: ¹H NMR: Rotamers observed in DMSO-d₆, with δ 160.4 (major) and 162.8 (minor) ppm for the formyl proton . Lipophilicity: Reduced compared to the benzyl-substituted derivative due to the absence of the hydrophobic benzyl group.

N-(3,5-Dimethylphenyl)-3-Nitrobenzamide (CAS 102631-08-3)

  • Structure : Features a nitro group at the benzamide’s meta position instead of a formamide.
  • Molecular Formula : C₁₅H₁₄N₂O₃ (MW: 270.288 g/mol) .
  • Higher molecular weight and polar surface area compared to the formamide analogue.

N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

  • Structure : Combines a 3,5-dimethylphenyl group with a hydroxynaphthalene-carboxamide core.
  • Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ~10 µM) .
  • Key Comparison :
    • The hydroxynaphthalene-carboxamide scaffold enhances π-π stacking interactions with photosystem II proteins, whereas the formamide group in N-benzyl-N-(3,5-dimethylphenyl)formamide may prioritize hydrogen bonding.
    • Both compounds share the 3,5-dimethylphenyl group, which improves lipophilicity and membrane penetration .

N-Benzyl-3-(3,5-Dimethylphenyl)Prop-2-yn-1-amine

  • Structure : Replaces the formamide with a propargylamine group.
  • Synthesis : Synthesized via palladium-catalyzed coupling (90% yield) followed by deprotection (76% yield) .
  • Key Differences :
    • The propargyl group introduces alkyne reactivity (e.g., click chemistry applications), unlike the formamide’s hydrogen-bonding capability.
    • Higher thermal stability due to the rigid alkyne moiety.

N-(3,5-Dichlorophenyl)Benzenesulfonamide

  • Structure : Sulfonamide analogue with 3,5-dichloro substituents.
  • Crystallography : Dihedral angle of 57.0° between phenyl rings, influencing packing and solubility .
  • Comparison :
    • The sulfonamide group increases acidity (N–H pKa ~10) compared to formamides (pKa ~15–20).
    • Chlorine substituents enhance electron-withdrawing effects but reduce lipophilicity relative to methyl groups .

Data Tables

Table 1. Structural and Functional Comparisons

Compound Molecular Formula Key Substituents Biological Activity (IC₅₀) Key Properties
This compound C₁₆H₁₇NO Benzyl, 3,5-dimethylphenyl N/A Liquid, lipophilic, labile to hydrolysis
N-(3,5-Dimethylphenyl)formamide C₉H₁₁NO 3,5-dimethylphenyl N/A Solid, moderate lipophilicity
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide C₁₉H₁₇NO₂ 3,5-dimethylphenyl, hydroxynaphthalene 10 µM (PET inhibition) Photosystem II inhibitor, high π-π stacking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.